4-Methylthiophene-2-carboximidamide
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Overview
Description
4-Methylthiophene-2-carboximidamide is a heterocyclic compound featuring a thiophene ring substituted with a methyl group at the 4-position and a carboximidamide group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Methylthiophene-2-carboximidamide typically involves the heterocyclization of various substrates. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
Industrial Production Methods: Industrial production methods for thiophene derivatives, including this compound, often involve large-scale condensation reactions under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Methylthiophene-2-carboximidamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carboximidamide group can be reduced to form corresponding amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly used.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-Methylthiophene-2-carboximidamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methylthiophene-2-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
2-Formyl-4-methylthiophene: Another thiophene derivative with a formyl group at the 2-position.
2,4-Disubstituted thiophenes: These compounds have various substituents at the 2 and 4 positions of the thiophene ring.
Uniqueness: 4-Methylthiophene-2-carboximidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its carboximidamide group provides unique reactivity and potential for forming hydrogen bonds, making it a valuable compound in medicinal chemistry and material science .
Properties
Molecular Formula |
C6H8N2S |
---|---|
Molecular Weight |
140.21 g/mol |
IUPAC Name |
4-methylthiophene-2-carboximidamide |
InChI |
InChI=1S/C6H8N2S/c1-4-2-5(6(7)8)9-3-4/h2-3H,1H3,(H3,7,8) |
InChI Key |
GZFOFGSELYAKSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=C1)C(=N)N |
Origin of Product |
United States |
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